![molecular formula C23H21ClFN5O2 B2742403 9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-55-2](/img/structure/B2742403.png)

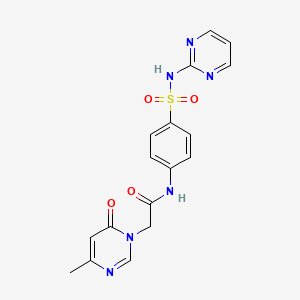

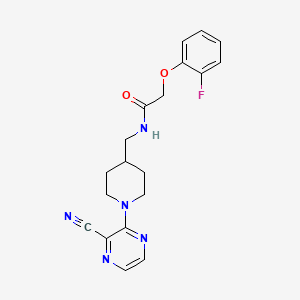

9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,6-Dichloro-9-(4-fluorobenzyl)-9H-purine" is similar to the one you mentioned. It has a linear formula of C12H7N4Cl2F1 . This compound is a solid and has been discontinued .

Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) is described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .

Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-9-(4-fluorobenzyl)-9H-purine” can be represented by the SMILES string FC1=CC=C (CN2C3=NC (Cl)=NC (Cl)=C3N=C2)C=C1 . The InChI is 1S/C12H7Cl2FN4/c13-10-9-11 (18-12 (14)17-10)19 (6-16-9)5-7-1-3-8 (15)4-2-7/h1-4,6H,5H2 .

Chemical Reactions Analysis

The enzyme purine-nucleoside phosphorylase can catalyze a reaction involving a purine D-ribonucleoside and phosphate to produce a purine nucleobase and alpha-D-ribose 1-phosphate . It can also catalyze a similar reaction with a purine 2’-deoxy-D-ribonucleoside .

Physical And Chemical Properties Analysis

The compound “2,6-Dichloro-9-(4-fluorobenzyl)-9H-purine” is a solid . Its linear formula is C12H7N4Cl2F1 .

Wissenschaftliche Forschungsanwendungen

- Findings : Semi-rational design and site-directed evolution of PNP mutants led to significant improvements in phosphorolysis activity. The reshaped substrate-binding cavity allowed better accessibility for halogenated molecules, resulting in higher yields of 2-halogenated nucleosides .

- Significance : The new synthesis of 2-FA contributes to the formal synthesis of the anticancer drug clofarabine (2-chloro-2′-fluoroadenosine) .

- Economic Impact : Overcoming challenges in halogenated nucleoside biosynthesis may lead to cost-effective production of valuable nucleoside drugs .

Antiviral and Anticancer Drug Development

Fluorine Introduction in Purine Nucleosides

Biotechnological Nucleoside Production

Potential Antileukemia Compound

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of this compound is purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

The compound interacts with its target, purine nucleoside phosphorylase, by binding to its active site . The interaction between the compound and the enzyme may lead to changes in the enzyme’s conformation, potentially enhancing its activity .

Biochemical Pathways

The compound affects the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleotides. By enhancing the activity of purine nucleoside phosphorylase, the compound may increase the efficiency of this pathway .

Eigenschaften

IUPAC Name |

9-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN5O2/c1-14-11-28(17-9-7-16(24)8-10-17)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-5-3-4-6-18(15)25/h3-10,14H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZJKLSOHJDZBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2742322.png)

![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)

![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)

![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)

![2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid](/img/structure/B2742339.png)

![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742342.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)